
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination and Chlorination: The indole core is first brominated and chlorinated at specific positions using bromine and chlorine reagents under controlled conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity to certain targets, while the hydroxypropyl group may influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
Methyl 7-bromo-6-chloro-1H-indole-2-carboxylate: Lacks the hydroxypropyl group.
Methyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate: Lacks the chlorine atom.
Methyl 6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate: Lacks the bromine atom.
Uniqueness
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is unique due to the combination of bromine, chlorine, and hydroxypropyl groups, which confer distinct chemical properties and potential applications. The presence of these functional groups can influence its reactivity, biological activity, and suitability for various research and industrial applications.
特性
分子式 |
C13H13BrClNO3 |
|---|---|
分子量 |
346.60 g/mol |
IUPAC名 |
methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13BrClNO3/c1-19-13(18)12-7(3-2-6-17)8-4-5-9(15)10(14)11(8)16-12/h4-5,16-17H,2-3,6H2,1H3 |
InChIキー |
WXZBLLRITFMFAE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=C(N1)C(=C(C=C2)Cl)Br)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




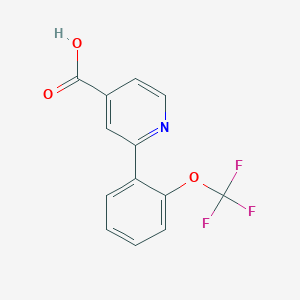
![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
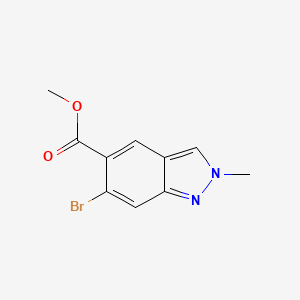
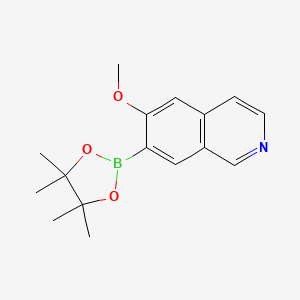
![4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)
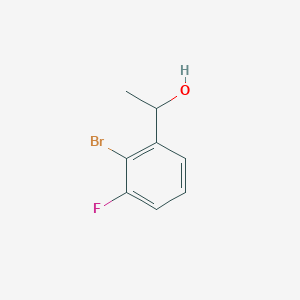
![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
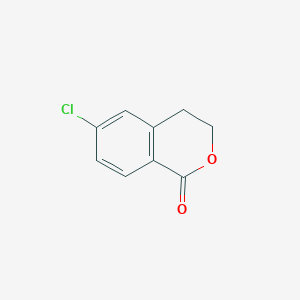
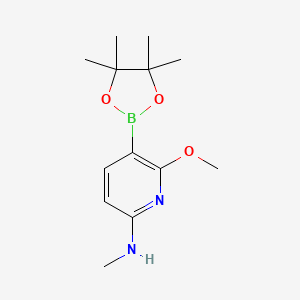
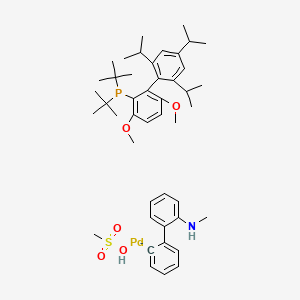
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)

